2,2'-heptane-1,7-diylbis(4-amino-1H-isoindole-1,3(2H)-dione)
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Overview
Description
4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of phthalic anhydride with primary amines . This reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-1,3-dione structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can have different biological activities and applications .
Scientific Research Applications
4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets in the body. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, known for its immunomodulatory effects.
Phthalimides: A class of compounds with similar structural motifs and diverse biological activities.
Uniqueness
What sets 4-AMINO-2-[7-(4-AMINO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-amino-2-[7-(4-amino-1,3-dioxoisoindol-2-yl)heptyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c24-16-10-6-8-14-18(16)22(30)26(20(14)28)12-4-2-1-3-5-13-27-21(29)15-9-7-11-17(25)19(15)23(27)31/h6-11H,1-5,12-13,24-25H2 |
InChI Key |
CHHMIXOTEKGPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CCCCCCCN3C(=O)C4=C(C3=O)C(=CC=C4)N |
Origin of Product |
United States |
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